N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
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Overview
Description
N-Methyl-2-azabicyclo[211]hexane-1-carboxamide is a bicyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide typically involves the formation of the bicyclic core followed by functionalization. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Another approach utilizes photochemistry, specifically [2+2] cycloaddition, to access new building blocks that can be further derivatized .
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic steps are optimized for scalability and efficiency, ensuring that the compound can be produced in large amounts for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives .
Scientific Research Applications
N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide include other bicyclic structures such as:
- 2-Azabicyclo[2.1.1]hexane hydrochloride
- Azabicyclo[2.1.1]hexane piperazinium methanesulfonate
Uniqueness
This compound stands out due to its specific functional groups and the presence of the N-methyl and carboxamide moieties.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
CAEYKUWQWDRDAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CC(C1)CN2 |
Origin of Product |
United States |
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